GSK-J2 (sodium salt)

Epigenetics Histone Demethylase KDM6B Inhibition

KDM6 enzymatic assays using GSK-J1 require a physicochemically matched negative control to rule out scaffold-dependent off-target effects. Generic vehicle controls cannot substitute for GSK-J2 sodium salt-the only regio-isomer of GSK-J1 co-characterized as a catalytically inert probe. • Mandatory negative control: IC50 >100 μM (KDM6A) / 49 μM (KDM6B) vs GSK-J1 IC50 60 nM (>800-fold window) • Sodium salt formulation ensures aqueous solubility matching GSK-J1 sodium salt; compatible with 50 mM HEPES, pH 7.0-7.5, ≤0.1% DMSO • Essential for chemoproteomic pull-down experiments as the inactive affinity resin control • Supports cell-based assays via prodrug conversion to GSK-J5, paired with GSK-J4 • ≥90% purity; batch-consistent for long-term SAR programs

Molecular Formula C22H23N5O2 · Na
Molecular Weight 412.4
Cat. No. B1161627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-J2 (sodium salt)
Synonyms3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)amino)propanoic acid, monosodium salt
Molecular FormulaC22H23N5O2 · Na
Molecular Weight412.4
Structural Identifiers
SMILESOC(CCNC1=CC(N2CCC(C=CC=C3)=C3CC2)=NC(C4=CC=CN=C4)=N1)=O.[Na]
InChIInChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26);
InChIKeyLFPRQFGWKMRKLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK-J2 (Sodium Salt): KDM6 Negative Control


GSK-J2 (sodium salt) is the sodium form of GSK-J2, a pyridine regio-isomer of the first-in-class selective KDM6 subfamily inhibitor GSK-J1 [1]. It belongs to the jumonji (JMJ) histone demethylase modulator class and targets the H3K27me3/me2-specific demethylases JMJD3 (KDM6B) and UTX (KDM6A). Critically, GSK-J2 lacks meaningful inhibitory activity against these enzymes, with IC50 values of >100 μM for KDM6A and 49 μM for KDM6B, in contrast to GSK-J1 which exhibits nanomolar potency (IC50 = 60 nM for KDM6B). This >800-fold activity differential, combined with conserved physicochemical properties between the two isomers, establishes GSK-J2 (sodium salt) as the validated negative control compound for KDM6 demethylase research [2].

GSK-J2 (Sodium Salt) Irreplaceability


The KDM6 inhibitor landscape includes compounds with graded potency; however, GSK-J2 occupies a distinct, irreplaceable position as the only regio-isomer of GSK-J1 that is co-synthesized and structurally characterized alongside the active probe. Generic substitutions—such as employing a low concentration of GSK-J1, an unrelated weak JMJ demethylase ligand (e.g., IOX1, 2,4-PDCA), or a DMSO vehicle control—cannot replicate the critical function of GSK-J2: providing a physicochemically matched, catalytically inert control that accounts for non-specific compound effects, aggregation artifacts, and assay interference that may arise from the core scaffold itself [1]. The sodium salt formulation further ensures aqueous solubility comparable to GSK-J1 sodium salt, eliminating solubility-driven false negatives in biochemical assays [2]. Without GSK-J2, observed phenotypes attributed to GSK-J1 cannot be rigorously deconvoluted from scaffold-dependent off-target effects [3].

GSK-J2 (Sodium Salt) Comparative Evidence


KDM6B Inhibitory Potency: GSK-J2 vs. GSK-J1

In cell-free enzymatic assays against human KDM6B (JMJD3), GSK-J2 exhibits an IC50 of 49 μM, whereas its regio-isomer GSK-J1 demonstrates an IC50 of 60 nM under identical assay conditions. This represents an approximately 817-fold loss of inhibitory activity for GSK-J2 relative to its active counterpart [1]. The data were generated using a RapidFire mass spectrometry assay with human JMJD3 enzyme, H3K27me3 peptide substrate, and physiological cofactor concentrations [2].

Epigenetics Histone Demethylase KDM6B Inhibition

KDM6A Inhibitory Potency: GSK-J2 vs. GSK-J1

Against human KDM6A (UTX), GSK-J2 exhibits an IC50 >100 μM, whereas GSK-J1 inhibits UTX with an IC50 of approximately 53 nM under identical cell-free assay conditions [1]. This corresponds to a >1,886-fold reduction in potency. The steep activity cliff demonstrates that the regio-isomeric shift from a 2,2′-bipyridyl to an alternative pyridine connectivity completely abolishes metal-coordination-dependent enzyme inhibition [2].

Epigenetics Histone Demethylase UTX/KDM6A Selectivity

Target Engagement: GSK-J1 vs. GSK-J2

Using immobilized compound-based chemoproteomics, immobilized GSK-J1 specifically captured both JMJD3 and UTX from whole-cell lysates, whereas immobilized GSK-J2 failed to enrich either target protein under identical experimental conditions [1]. The absence of target capture by GSK-J2 was demonstrated alongside the positive capture by GSK-J1, providing direct, orthogonal evidence that GSK-J2 does not engage the KDM6 active site in a cellular context [2].

Chemical Proteomics Target Engagement KDM6 Selectivity Profiling

Kinase Off-Target Selectivity

Both GSK-J1 and GSK-J2 were profiled against a panel of >100 protein kinases. Neither compound exhibited significant inhibitory activity against any kinase tested [1]. This demonstrates that the scaffold itself—independent of the regio-isomeric configuration—is devoid of promiscuous kinase activity. Consequently, GSK-J2 does not introduce confounding off-target kinase effects that could complicate the interpretation of GSK-J1-mediated phenotypes beyond KDM6 inhibition [2].

Kinase Selectivity Off-Target Profiling Negative Control Validation

Structural Basis of Inactivity

The co-crystal structure of human JMJD3 with GSK-J1 (PDB: 4ASK) reveals that the 2,2′-bipyridyl moiety of GSK-J1 coordinates the catalytic metal ion (Co²⁺ in the crystallized complex, mimicking the physiological Fe²⁺), while its propanoic acid group mimics the α-ketoglutarate cofactor [1]. GSK-J2, as a pyridine regio-isomer, possesses an altered connectivity of the bipyridyl system that disrupts the bidentate metal chelation geometry essential for inhibition. This structural difference explains the complete loss of inhibitory activity without altering the compound's overall size, lipophilicity, or hydrogen-bonding capacity [2].

Structural Biology X-ray Crystallography Metal Chelation

GSK-J2 (Sodium Salt) Application Scenarios


KDM6 Biochemical Assay Negative Control

GSK-J2 (sodium salt) is the mandatory negative control for all in vitro KDM6 enzymatic assays employing GSK-J1. At typical screening concentrations of 0.1–10 μM—where GSK-J1 achieves >95% JMJD3 inhibition—GSK-J2 exhibits <10% inhibition, providing a clean baseline for calculating specific inhibitory activity [1]. The sodium salt form ensures solubility in aqueous assay buffers (50 mM HEPES, pH 7.0–7.5) without the need for DMSO concentrations exceeding 0.1% [2]. Protocol: run GSK-J1 dose-response (0.001–10 μM) and GSK-J2 matched-concentration controls in parallel; subtract GSK-J2 background signal from GSK-J1 inhibition to correct for any compound-derived assay interference.

Cell-Based H3K27me3 Methylation Control

For cellular assays, GSK-J2 is converted to its ethyl ester prodrug GSK-J5, which is paired with GSK-J4 (prodrug of GSK-J1). In primary human macrophages, GSK-J4 (30 μM) maintains H3K27me3 levels and inhibits LPS-induced TNFα secretion (IC50 ≈ 9 μM), whereas GSK-J5 at matched concentrations shows no effect on H3K27me3 or TNFα [1]. This cell-based negative control is essential for distinguishing KDM6-dependent transcriptional regulation from prodrug-related cytotoxicity or esterase-mediated artifacts [2]. Users should procure GSK-J2 sodium salt as the analytically characterized precursor for GSK-J5 synthesis or use commercially available GSK-J5 paired with GSK-J2 sodium salt as the in vitro orthogonal control.

Chemoproteomic Target Deconvolution

Immobilized GSK-J2 serves as the negative-control affinity matrix in chemoproteomic pull-down experiments designed to identify GSK-J1's cellular targets. In the original publication, GSK-J1-functionalized beads enriched JMJD3 and UTX from whole-cell lysates, while GSK-J2-functionalized beads yielded no specific enrichment [1]. This paired-resin approach is the gold standard for discriminating bona fide KDM6 interactors from non-specific bead-binding proteins [2]. Procurement recommendation: obtain high-purity (>98%) GSK-J2 sodium salt for reproducible immobilization chemistry; free acid forms may require additional neutralization steps prior to coupling.

SAR Reference for KDM6 Inhibitor Development

In medicinal chemistry campaigns targeting KDM6 enzymes, GSK-J2 functions as the inactive reference standard that defines the activity cliff arising from regio-isomeric modification of the bipyridyl chelating group. New inhibitor candidates can be benchmarked against both GSK-J1 (positive control; IC50 = 60 nM for JMJD3) and GSK-J2 (negative control; IC50 = 49 μM for JMJD3) to establish a dynamic range for SAR evaluation [1]. Compounds with IC50 values approaching or exceeding 49 μM are considered inactive, while those with values below 1 μM warrant further profiling [2]. The sodium salt provides batch-to-batch consistency for long-term SAR programs.

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